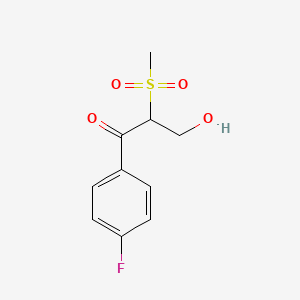![molecular formula C8H13NO2 B13007154 2-Aminobicyclo[2.2.1]heptane-7-carboxylic acid](/img/structure/B13007154.png)
2-Aminobicyclo[2.2.1]heptane-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Aminobicyclo[221]heptane-7-carboxylic acid is a bicyclic amino acid with the molecular formula C8H13NO2 This compound is known for its unique structure, which includes a bicyclo[221]heptane ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminobicyclo[2.2.1]heptane-7-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with norbornene, a bicyclic hydrocarbon.
Amination: The norbornene is subjected to amination reactions to introduce the amino group at the desired position.
Carboxylation: The carboxyl group is then introduced through carboxylation reactions, often using carbon dioxide or other carboxylating agents.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar steps as described above, but with optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Aminobicyclo[2.2.1]heptane-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or other reduced forms.
Aplicaciones Científicas De Investigación
2-Aminobicyclo[2.2.1]heptane-7-carboxylic acid has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex molecules and polymers.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Research has investigated its potential as a therapeutic agent, particularly in the context of metabolic disorders and neurodegenerative diseases.
Industry: It is used in the development of novel materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Aminobicyclo[2.2.1]heptane-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to activate glutamate dehydrogenase, a mitochondrial enzyme that plays a crucial role in insulin secretion and glucose metabolism . This activation can lead to improved insulin secretion and glycemic control, making it a potential candidate for the treatment of diabetes.
Comparación Con Compuestos Similares
2-Aminobicyclo[2.2.1]heptane-7-carboxylic acid can be compared with other similar compounds, such as:
2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid: Another bicyclic amino acid with a similar structure but different functional groups.
1-Aminobicyclo[2.2.2]octane-2-carboxylic acid: A compound with a larger bicyclic ring system.
7-Oxabicyclo[2.2.1]heptane derivatives: Compounds with an oxygen bridge in the bicyclic system.
These compounds share structural similarities but differ in their chemical properties and potential applications, highlighting the uniqueness of this compound in terms of its specific interactions and effects.
Propiedades
Fórmula molecular |
C8H13NO2 |
|---|---|
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
2-aminobicyclo[2.2.1]heptane-7-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c9-6-3-4-1-2-5(6)7(4)8(10)11/h4-7H,1-3,9H2,(H,10,11) |
Clave InChI |
ADRXIUGRBQVNBG-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(CC1C2C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


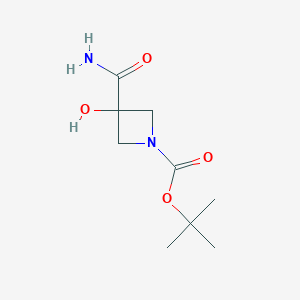
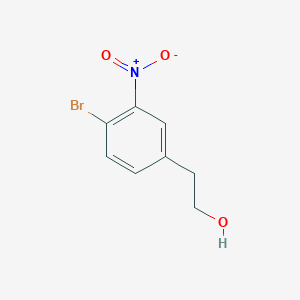

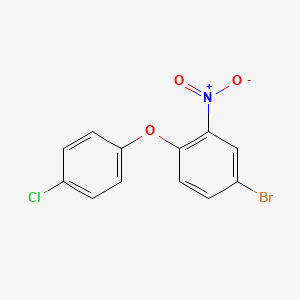
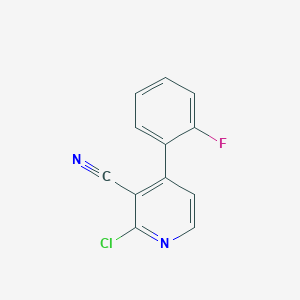
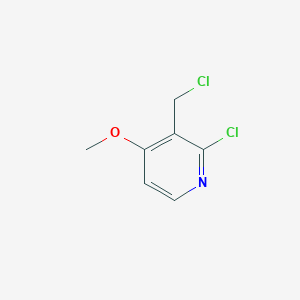

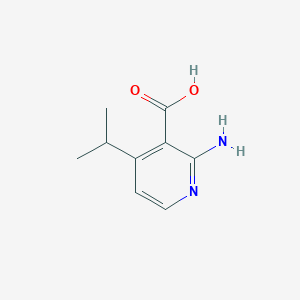
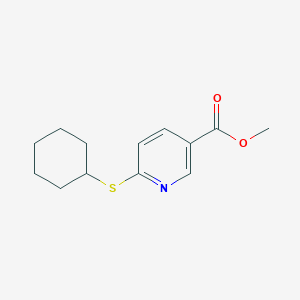
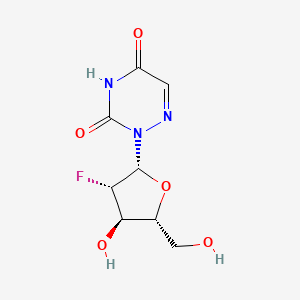
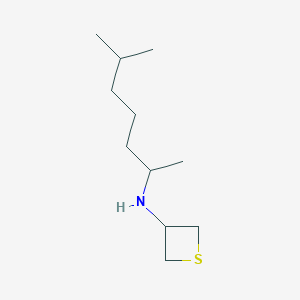

![(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine; oxalic acid](/img/structure/B13007143.png)
